7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound characterized by a fused ring system that includes both a pyrrole and a triazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and its utility as a precursor in the synthesis of various pharmaceuticals and agrochemicals. The presence of the bromine atom enhances its reactivity, making it a valuable scaffold for further chemical modifications and applications in drug development.
7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one falls under the category of pyrrolotriazines, which are known for their diverse biological activities. It is classified as a triazine derivative, making it part of a larger family of nitrogen-containing heterocycles that are crucial in various biochemical processes.
The synthesis of 7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one typically involves bromination reactions. A common method includes the use of bromine or N-bromosuccinimide (NBS) in solvents like acetonitrile or dichloromethane. The reaction conditions often require moderate temperatures to facilitate complete bromination without decomposing sensitive functional groups .
The molecular structure of 7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one features:
The compound's molecular formula is CHBrNO, with a molecular weight of approximately 232.05 g/mol. The structural configuration allows for specific interactions with biological targets due to the unique electronic properties imparted by the bromine atom .
7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one can undergo several types of chemical reactions:
These reactions are significant for developing derivatives with tailored biological activities .
The mechanism of action for 7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one primarily involves its interaction with specific enzymes within cellular pathways. Notably:
This capability suggests that it may modulate enzymatic activity and influence various biochemical pathways relevant to disease mechanisms .
7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is typically presented as a crystalline solid. Its melting point and solubility characteristics depend on the specific conditions under which it is synthesized.
Key chemical properties include:
Relevant data regarding its solubility in various solvents can inform practical applications in laboratory settings and formulations .
7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one has several important applications in scientific research:
The synthesis of 7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one hinges on efficient pyrrole ring functionalization followed by triazine annulation. A prominent approach involves TosMIC cycloaddition with β-substituted acrylates. For example, treatment of acrylate 24 with tosylmethyl isocyanide (TosMIC) under basic conditions (NaH) generates pyrrole intermediate 25. Subsequent acylation at C-2 with trichloroacetyl chloride yields 26, which undergoes regioselective N-amination with chloramine (NH₂Cl) to furnish 27. Cyclization with formamide completes the triazine ring, forming the pyrrolotriazine core 28, with bromination yielding the target scaffold [1] .
An alternative route employs halogen-metal exchange for regiocontrol. Starting from Boc-protected pyrrole 18, dibromination with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) gives 19. Magnesium-halogen exchange with i-PrMgCl·LiCl, followed by formylation (DMF), installs the aldehyde at C-2 (20). After Suzuki coupling, Boc deprotection with Sc(OTf)₃ and triazine ring formation with ammonium carbonate delivers 7-aryl derivatives like 23, which can be brominated [1] .
Table 1: Key Cyclization Routes to Pyrrolotriazin-4-one Core
Starting Material | Key Steps | Intermediate | Final Product |
---|---|---|---|
β-Substituted acrylate 24 | TosMIC cycloaddition → N-acylation → N-amination (NH₂Cl) → Formamide cyclization | Pyrrole 26 → N-aminopyrrole 27 | Triazine 28 |
Boc-pyrrole 18 | Dibromination (DBDMH) → Halogen-metal exchange → Formylation → Suzuki coupling | Aldehyde 20 → Biaryl 21 | 7-Aryl pyrrolotriazine 23 |
Regioselective bromination at the C-7 position is critical for synthesizing the target compound. N-Bromosuccinimide (NBS) in dichloromethane (DCM) achieves high selectivity for C-7 over C-5 (~5:1 ratio) in chlorinated precursors like 14. This preference arises from the electron density distribution in the pyrrolotriazine ring, where C-7 is more nucleophilic. Subsequent dechlorination with NaBH₄ and re-aromatization with DDQ yields 7-bromo-2-(methylsulfanyl) derivative 16 [1] .
For advanced intermediates, direct bromination of the pyrrolotriazin-4-one core requires inert conditions due to sensitivity. Conducted under argon/nitrogen at low temperatures (0–5°C), this method uses bromine or NBS in solvents like acetonitrile or DMF. The reaction is monitored via TLC or HPLC to prevent polybromination [2] [8]. The product, 7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one (CAS: 1370007-53-6), is isolated by acidification and purified via recrystallization (ethanol/water) [5] [8].
Table 2: Bromination Methods for C-7 Selectivity
Substrate | Reagent/Conditions | Regioselectivity (C-7:C-5) | Key Applications |
---|---|---|---|
Chloro-derivative 14 | NBS/DCM, 0°C → NaBH₄ reduction → DDQ oxidation | ~5:1 | Synthesis of kinase inhibitor intermediate 16 |
Pyrrolotriazin-4-one core | Br₂ or NBS in CH₃CN/DMF, 0–5°C, inert atmosphere | >10:1 | Direct access to 7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
The 7-bromo substituent serves as a versatile handle for Suzuki-Miyaura coupling. Using Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts, aryl/heteroaryl boronic acids couple with the brominated scaffold in dioxane/water mixtures at 80–100°C. This installs diversely functionalized aryl groups at C-7, crucial for modifying drug-like properties. Similarly, Sonogashira reactions with terminal alkynes (e.g., using Pd/CuI catalysts) introduce alkyne spacers for fragment-based drug design [1] .
Buchwald-Hartwig amination enables C–N bond formation at C-7. Reactions with anilines or alkylamines employ catalysts like Pd₂(dba)₃/XPhos in toluene at elevated temperatures. This provides access to 7-amino derivatives, which are key intermediates for kinase inhibitors. The bromo group’s reactivity surpasses that of chlorinated analogs, allowing milder conditions and higher yields [2] .
N-Amination efficiency dictates triazine ring formation success. Comparative studies show chloramine (NH₂Cl) outperforms costly alternatives (e.g., O-mesitylenesulfonylhydroxylamine) in yield and scalability. For instance, N-amination of pyrrole-2-carbonitrile 4 with NH₂Cl achieves >85% conversion to 5. Solvent choice is critical: ethereal solvents minimize side products versus polar aprotic solvents [1] .
Cyclization conditions require precise optimization. Triazine formation from N-aminopyrrole 34 uses formamidine acetate as both reagent and solvent at 120–130°C, generating pyrrolotriazine 35 in one step. Adding Et₃N (5–10 mol%) suppresses decomposition by neutralizing acid byproducts. For acid-sensitive substrates, milder cyclization with triethyl orthoformate in DMF at 90°C is effective [1] .
Table 3: Optimization Parameters for N-Amination and Cyclization
Parameter | Optimal Conditions | Impact on Yield |
---|---|---|
Aminating Agent | NH₂Cl in THF/Et₂O | >85% yield (vs. <70% with OMsNH₂) |
Cyclization Reagent | Formamidine acetate (neat) | 90–95% yield at 120–130°C |
Additive | Et₃N (5–10 mol%) | Prevents decomposition (yield +15%) |
Temperature | 120–130°C for formamidine; 90°C for orthoformate | Balances rate vs. degradation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: